(5-Methylpyridin-2-yl)methanol

Lipophilicity Physicochemical Property Drug Design

(5-Methylpyridin-2-yl)methanol (CAS 22940-71-2) is a heterocyclic building block consisting of a pyridine ring with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. Its molecular formula is C₇H₉NO with a molecular weight of 123.15 g/mol.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 22940-71-2
Cat. No. B1313501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylpyridin-2-yl)methanol
CAS22940-71-2
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)CO
InChIInChI=1S/C7H9NO/c1-6-2-3-7(5-9)8-4-6/h2-4,9H,5H2,1H3
InChIKeyHYOBIUULDPLKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methylpyridin-2-yl)methanol CAS 22940-71-2: Key Properties and Procurement Baseline


(5-Methylpyridin-2-yl)methanol (CAS 22940-71-2) is a heterocyclic building block consisting of a pyridine ring with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. Its molecular formula is C₇H₉NO with a molecular weight of 123.15 g/mol. Key physicochemical properties include an XLogP3-AA value of 0.4 [1], a predicted pKa of 13.50±0.10 , and a boiling point range of 109-113 °C at 9 Torr . The compound is typically supplied as a yellow liquid with a purity of 95% or higher and is utilized as a pharmaceutical intermediate and research chemical .

Why In‑Class Pyridinemethanol Analogs Cannot Substitute (5-Methylpyridin-2-yl)methanol


In‑class compounds such as 2‑(hydroxymethyl)pyridine (CAS 586‑98‑1) and 3‑(hydroxymethyl)pyridine (CAS 100‑55‑0) share the pyridinemethanol core but differ critically in substitution pattern and physicochemical properties. (5‑Methylpyridin‑2‑yl)methanol exhibits a LogP of 0.88 [REFS‑1], which is significantly higher than the LogP of unsubstituted 2‑(hydroxymethyl)pyridine (0.57) [REFS‑2] and the meta‑isomer (‑0.46) [REFS‑3]. This increased lipophilicity directly impacts solubility, membrane permeability, and chromatographic behavior, making it unsuitable for protocols optimized for the less lipophilic analogs. Furthermore, the 5‑methyl group alters the electron density of the pyridine ring, influencing reactivity in downstream transformations and the compound’s capacity to serve as a scaffold for drug discovery programs [REFS‑4]. Generic substitution with a different isomer or unsubstituted analog would require complete re‑validation of synthetic routes and analytical methods.

Quantitative Differentiation of (5-Methylpyridin-2-yl)methanol: Head‑to‑Head and Cross‑Study Comparisons


Lipophilicity (LogP) Increase Relative to Unsubstituted Pyridin-2-ylmethanol

(5-Methylpyridin-2-yl)methanol demonstrates significantly higher lipophilicity compared to the unsubstituted analog 2-(hydroxymethyl)pyridine. This difference is quantified by LogP values: 0.88 for the target compound [1] versus 0.57 for the comparator [2]. The 0.31 LogP unit increase translates to approximately a 2‑fold increase in octanol‑water partition coefficient, indicating enhanced membrane permeability potential.

Lipophilicity Physicochemical Property Drug Design

Lipophilicity Contrast with Meta‑Isomer 3‑(Hydroxymethyl)pyridine

The position of the hydroxymethyl substituent on the pyridine ring drastically alters lipophilicity. (5-Methylpyridin-2-yl)methanol (ortho‑substituted) has a LogP of 0.88 [1], whereas the meta‑isomer 3‑(hydroxymethyl)pyridine exhibits a LogP of -0.46 . This difference of 1.34 LogP units corresponds to an approximately 22‑fold difference in octanol‑water partition, underscoring that positional isomerism is not a minor perturbation.

Lipophilicity Isomer Differentiation Physicochemical Property

pKa Similarity to Unsubstituted Analog but Distinct from 4‑Isomer

The predicted pKa of (5-methylpyridin-2-yl)methanol is 13.50±0.10 , which is nearly identical to the predicted pKa of 2‑(hydroxymethyl)pyridine (13.48±0.10) . This indicates that the methyl substitution at the 5‑position does not significantly alter the acidity of the hydroxymethyl proton. However, the 4‑isomer, 4‑(hydroxymethyl)pyridine, has a reported LogP of approximately 0.06 [1] and a different electronic environment, highlighting that substitution pattern remains critical.

Acidity Ionization Physicochemical Property

Validated Synthetic Route with 80% Yield and LC‑MS Characterization

A documented synthetic procedure for (5-methylpyridin-2-yl)methanol demonstrates a practical yield of 80% starting from 2,5-dimethylpyridine 1‑oxide via acetic anhydride treatment and subsequent hydrolysis . The product is characterized by LC‑MS showing an [M+H]⁺ peak at m/z 124, confirming the expected molecular weight. While unsubstituted 2‑(hydroxymethyl)pyridine can be prepared via reduction of picolinic acid esters, the 5‑methyl analog requires a distinct synthetic approach due to the altered electronic environment of the pyridine ring.

Synthesis Process Chemistry Analytical Characterization

Utility as a Key Intermediate in Patent‑Protected PDE10A Inhibitor Synthesis

(5-Methylpyridin-2-yl)methanol is explicitly cited as a starting material or intermediate in the synthesis of advanced pharmaceutical candidates, including MK‑8189, a highly potent and selective PDE10A inhibitor for schizophrenia [1]. The compound serves as the pyridine core for constructing ((1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl)methanol derivatives via cyclopropanation [1]. This is a specific, high‑value application that unsubstituted pyridinemethanols cannot directly replicate due to the requirement for the 5‑methyl substituent to match the pharmacophore.

Medicinal Chemistry Patent Literature Building Block

Role as a Scaffold Element in TRPV3 Antagonist Development

The (pyridin-2-yl)methanol moiety, inclusive of the 5‑methyl substituted variant, is a core structural element in a series of potent and selective TRPV3 antagonists [1]. The Gomtsyan et al. study systematically optimized this scaffold, demonstrating that the pyridinyl methanol group is critical for TRPV3 antagonism. While the specific analog (5-methylpyridin-2-yl)methanol itself was not the final optimized drug candidate (74a), it represents the fundamental building block from which potent antagonists (e.g., compound 74a with favorable in vivo efficacy in neuropathic pain models) are derived. Unsubstituted pyridinemethanol lacks the 5‑methyl group, which influences both potency and metabolic stability in this series.

Ion Channel Pain Medicinal Chemistry

Optimal Procurement and Use Cases for (5-Methylpyridin-2-yl)methanol


Medicinal Chemistry: Synthesis of PDE10A Inhibitors for CNS Disorders

Procure (5-methylpyridin-2-yl)methanol as a key starting material for constructing cyclopropylmethanol derivatives, as exemplified in the Merck patent WO2023192170A1 for MK‑8189, a PDE10A inhibitor for schizophrenia [1]. The 5‑methyl substitution is required to match the pharmacophore of this advanced clinical candidate. Generic pyridinemethanol analogs will not yield the correct substitution pattern and would fail to produce the patented intermediates. Use this compound in multi‑step organic syntheses where retention of the 5‑methyl group is critical for biological activity and intellectual property generation.

Chemical Biology: Development of TRPV3 Antagonist Tool Compounds

Employ (5-methylpyridin-2-yl)methanol as a foundational building block for synthesizing novel TRPV3 antagonists [2]. The pyridinyl methanol core, with the 5‑methyl group present, has been validated in the Gomtsyan et al. J. Med. Chem. series, which produced compound 74a demonstrating efficacy in neuropathic pain models [2]. Researchers aiming to explore TRPV3 pharmacology or to create new IP in the ion channel space should select this specific building block over unsubstituted analogs to maintain favorable lipophilicity and metabolic stability trends identified in the SAR studies.

Process Chemistry: Reliable Scale‑Up Using Validated Synthetic Routes

Select (5-methylpyridin-2-yl)methanol from vendors who can provide it via the published, high‑yielding route (80%) starting from 2,5‑dimethylpyridine 1‑oxide . This route is documented with LC‑MS characterization data (m/z 124 [M+H]⁺) and has been used to produce multi‑gram quantities . Procurement of this specific compound ensures compatibility with established downstream chemistry, such as conversion to the chloromethyl derivative with SOCl₂ , reducing process development time and analytical method re‑validation.

Analytical Chemistry: Distinct Chromatographic Behavior for Method Development

Utilize (5-methylpyridin-2-yl)methanol as a reference standard or internal standard in HPLC and LC‑MS method development where separation from unsubstituted pyridinemethanols is required. The compound's LogP of 0.88 [3] provides a longer retention time on reversed‑phase columns compared to 2‑(hydroxymethyl)pyridine (LogP 0.57) [4] and the meta‑isomer (LogP -0.46) , allowing for clear resolution of mixtures. Its distinct UV absorbance profile and MS fragmentation pattern (m/z 124 [M+H]⁺) further facilitate its use as a system suitability marker in quality control laboratories.

Technical Documentation Hub

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